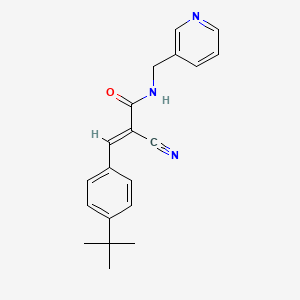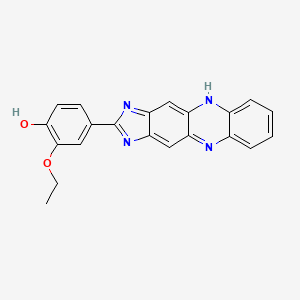
N'-(4-hydroxybenzylidene)-2-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-hidroxibencilideno)-2-yodobenzohidrazida es un compuesto que pertenece a la clase de las hidrazonas. Las hidrazonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en diversos campos como la medicina, la química y la industria. Este compuesto se caracteriza por la presencia de un grupo hidroxibencilideno y una parte de hidrazida de ácido yodobenzoico, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(4-hidroxibencilideno)-2-yodobenzohidrazida típicamente implica la reacción de condensación entre el 4-hidroxibenzaldehído y la 2-yodobenzohidrazida. Esta reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace de hidrazona, y luego el producto se aísla por filtración y se purifica por recristalización .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N’-(4-hidroxibencilideno)-2-yodobenzohidrazida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura y la elección del solvente, para garantizar un alto rendimiento y pureza del producto. Además, la producción industrial puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(4-hidroxibencilideno)-2-yodobenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.
Reducción: El enlace imina (C=N) se puede reducir para formar la amina correspondiente.
Sustitución: El átomo de yodo se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN₃) o la tiourea.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina correspondientes.
Sustitución: Varios derivados de benzohidrazida sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de N’-(4-hidroxibencilideno)-2-yodobenzohidrazida implica su interacción con objetivos biológicos como enzimas y receptores. El compuesto puede formar complejos de coordinación con iones metálicos, que luego pueden interactuar con macromoléculas biológicas. Esta interacción puede inhibir la actividad de las enzimas o interrumpir los procesos celulares, lo que lleva a sus efectos antimicrobianos y antitumorales .
Comparación Con Compuestos Similares
Compuestos similares
N’-(4-hidroxibencilideno)-2-tioxotia zolidin-4-ona: Exhibe propiedades de fluorescencia similares y se utiliza en microscopía de fluorescencia.
N’-(4-hidroxibencilideno)-2-(naftalen-2-iloxi)acetohidrazida: Conocido por sus propiedades estructurales y vibracionales.
N’-(4-hidroxibencilideno)-4-ferrocenil anilina: Utilizado en la síntesis de cristales líquidos y tiene propiedades electrónicas únicas.
Unicidad
N’-(4-hidroxibencilideno)-2-yodobenzohidrazida es única debido a la presencia del átomo de yodo, que puede participar en varias reacciones de sustitución, proporcionando una plataforma versátil para la síntesis de diversos derivados. Además, su combinación de hidroxilo y partes de hidrazida de ácido yodobenzoico contribuye a sus distintas propiedades químicas y biológicas.
Propiedades
Número CAS |
303065-85-2 |
|---|---|
Fórmula molecular |
C14H11IN2O2 |
Peso molecular |
366.15 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C14H11IN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ |
Clave InChI |
OQYIZXRSEPZKIX-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)I |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11977123.png)




![Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11977161.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11977166.png)
![Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate](/img/structure/B11977167.png)
![4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11977169.png)
![7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11977185.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977188.png)
![(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977190.png)


